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molecular formula C9H10F3NO B8546822 2-Methoxymethyl-5-trifluoromethylphenylamine

2-Methoxymethyl-5-trifluoromethylphenylamine

Cat. No. B8546822
M. Wt: 205.18 g/mol
InChI Key: FIYPXTHWOKMYME-UHFFFAOYSA-N
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Patent
US07566736B2

Procedure details

0.15 g (0.638 mmol) of 1-methoxymethyl-2-nitro-4-trifluoromethylbenzene is added, at a temperature in the region of 25° C., to a suspension of 0.02 g (0.188 mmol) of 10% palladium-on-charcoal in 20 cm3 of methanol. After hydrogenation for 3 hours in an autoclave under 1 bar of hydrogen, at a temperature in the region of 25° C., the reaction mixture is filtered, the catalyst is rinsed with 3 times 5 cm3 of methanol, and the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa), to give 0.12 g of 2-methoxymethyl-5-trifluoromethylphenylamine in the form of a yellow oil;
Name
1-methoxymethyl-2-nitro-4-trifluoromethylbenzene
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:5]=1[N+:14]([O-])=O.[H][H]>CO.[Pd]>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][C:5]=1[NH2:14]

Inputs

Step One
Name
1-methoxymethyl-2-nitro-4-trifluoromethylbenzene
Quantity
0.15 g
Type
reactant
Smiles
COCC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
at a temperature in the region of 25° C., the reaction mixture is filtered
WASH
Type
WASH
Details
the catalyst is rinsed with 3 times 5 cm3 of methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is then concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(C=C(C=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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